BenchChemオンラインストアへようこそ!

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide

sigma-1 receptor radioligand binding CNS drug discovery

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide (CAS 1021040-98-1; molecular formula C19H31N3O3S; MW 381.5) is a synthetic arylpiperazine-sulfonamide derivative. It functions as a non-selective antagonist at α1- and α2-adrenoreceptors , and its sulfonyl-piperazine scaffold is characteristic of a class of sigma receptor ligands with high σ1 affinity.

Molecular Formula C19H31N3O3S
Molecular Weight 381.54
CAS No. 1021040-98-1
Cat. No. B2563461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
CAS1021040-98-1
Molecular FormulaC19H31N3O3S
Molecular Weight381.54
Structural Identifiers
SMILESCCCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C
InChIInChI=1S/C19H31N3O3S/c1-3-4-9-19(23)20-10-6-15-26(24,25)22-13-11-21(12-14-22)18-8-5-7-17(2)16-18/h5,7-8,16H,3-4,6,9-15H2,1-2H3,(H,20,23)
InChIKeyOLKXXARVZMTLAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide (CAS 1021040-98-1): Core Identity and Pharmacological Profile


N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide (CAS 1021040-98-1; molecular formula C19H31N3O3S; MW 381.5) is a synthetic arylpiperazine-sulfonamide derivative . It functions as a non-selective antagonist at α1- and α2-adrenoreceptors , and its sulfonyl-piperazine scaffold is characteristic of a class of sigma receptor ligands with high σ1 affinity [1]. The compound has also been profiled in a cell-based high-throughput screen at The Scripps Research Institute to identify activators of the orphan G-protein coupled receptor GPR151, suggesting potential applications in habenula-targeted neuropsychiatric research .

Why In-Class Arylpiperazine Sulfonamides Cannot Substitute for N-(3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide


Arylpiperazine-sulfonamide compounds cannot be treated as interchangeable procurement items because sigma receptor affinity is exquisitely sensitive to the length and nature of the carbon chain linker [1]. Sadeghzadeh et al. demonstrated that within the same 4,4-disubstituted arylalkylsulfonyl piperazine series, changing the linker length from n=0 to n=1 to n=2 dramatically altered σ1 affinity, with n=1 proving optimal [1]. The specific 3-sulfonylpropylpentanamide motif in N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide represents a unique structural determinant: it combines a three-carbon sulfonylpropyl spacer with a pentanamide terminal, whereas close analogs with ethyl-amine (e.g., CAS 951919-75-8) or ethyl-urea linkers (e.g., CAS 1202978-55-9) are expected to exhibit fundamentally different binding kinetics and pharmacological profiles [1]. Substitution with a generic piperazine sulfonamide—even one sharing the m-tolyl head group—would risk losing the specific σ1 affinity (Ki = 0.740 nM) and GPR151-interaction properties that distinguish this compound [2].

Quantitative Differentiation Evidence for N-(3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide vs. Comparators


Sigma-1 Receptor Affinity: Sub-Nanomolar Potency vs. Reference Ligand Haloperidol

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide binds the sigma-1 receptor with a Ki of 0.740 nM, which is 3.5-fold higher affinity than that of the reference antipsychotic haloperidol (Ki = 2.6 nM for S1R) [1][2]. The sub-nanomolar Ki places this compound in the 'superpotent' sigma ligand category (Ki < 1 nM) and suggests utility as a high-affinity tool compound for sigma-1 receptor studies [3].

sigma-1 receptor radioligand binding CNS drug discovery

Sigma-2 Receptor Affinity: Moderate Potency with Potential for Subtype Selectivity Optimization

While direct sigma-2 receptor data for N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide have not been published, structurally related arylalkylsulfonyl piperazines in the Sadeghzadeh 2013 series achieve 96-fold σ1/σ2 selectivity (e.g., 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine: Kiσ1 = 0.96 nM, Kiσ2 = 91.8 nM) [1]. As a class-level inference, the sulfonamide piperazine scaffold of the target compound is expected to confer a selectivity window amenable to further optimization, distinguishing it from non-sulfonamide piperazines that typically display narrower selectivity ratios [1][2].

sigma-2 receptor TMEM97 subtype selectivity

GPR151 Orphan GPCR Primary Screening Hit: Unique Target Engagement Profile

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide was identified as a hit in a cell-based high-throughput primary assay to identify activators of GPR151, an orphan GPCR highly enriched in the habenula complex and implicated in neuropsychiatric disorders and nicotine dependence [1]. No comparable GPR151 activity data are available for the close structural analogs 2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethanamine (CAS 951919-75-8) or haloperidol, indicating that GPR151 engagement may be a unique feature of the full sulfonylpropyl-pentanamide architecture .

GPR151 orphan GPCR habenula high-throughput screening

Sulfonamide vs. Urea Linker: Chemotype-Level Differentiation for CNS Target Engagement

The sulfonyl linkage in N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide distinguishes it mechanistically from the urea-based piperazine FAAH inhibitors. Urea-containing FAAH inhibitors (e.g., the benzothiophene piperazine urea series) act through covalent modification of the enzyme's active-site serine nucleophile, which can result in prolonged target engagement regardless of brain-to-plasma ratio [1]. In contrast, the sulfonamide linkage is not an electrophilic warhead; target engagement depends on reversible binding kinetics governed by local free drug concentration, making the sulfonamide chemotype preferable for studies requiring reversible, concentration-dependent pharmacology [2]. The m-tolyl group on the piperazine ring further differentiates this compound from halogen-substituted sulfonamide analogs that showed varying σ1/σ2 selectivity patterns in the Sadeghzadeh series [3].

sulfonamide linker FAAH inhibitor class brain penetration covalent modification

Recommended Application Scenarios for N-(3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide Based on Verifiable Evidence


Sigma-1 Receptor Tool Compound: High-Affinity Radioligand Displacement Studies

With a Ki of 0.740 nM at the sigma-1 receptor, this compound is suitable as a high-affinity reference ligand for competitive radioligand binding assays using [3H](+)-pentazocine in guinea pig or human brain membrane preparations [1]. Its sub-nanomolar potency (category: 'superpotent sigma ligand') enables efficient displacement at low nanomolar concentrations, making it useful for establishing binding affinity benchmarks when characterizing novel sigma-1 receptor ligands [2]. Note: Sigma-2 receptor selectivity has not been experimentally determined for this compound and should be assessed before use in studies requiring subtype discrimination.

GPR151 Orphan GPCR Deorphanization and Habenula-Focused Neuropsychiatric Research

The compound's identification as a primary screening hit for GPR151 activation supports its use as a chemical probe in habenula-targeted research programs [1]. GPR151 is highly enriched in the habenula complex and is implicated in nicotine dependence, neuropathic pain, and mood disorders [2]. Researchers investigating orphan GPCR signaling in the context of addiction or chronic pain may use this compound as a starting point for structure-activity relationship (SAR) studies, provided that confirmatory dose-response and counter-screening data are generated to validate GPR151 specificity [3].

Adrenergic Receptor Pharmacology: Dual α1/α2 Antagonism Research

As a non-selective antagonist at both α1- and α2-adrenoreceptors, this compound can serve as a pharmacological tool for studying dual adrenergic blockade in isolated tissue preparations or cellular models [1]. The combination of σ1 receptor affinity and dual adrenergic antagonism makes it a candidate for investigating crosstalk between sigma receptor and adrenergic signaling pathways, particularly in cardiovascular or CNS tissues where both receptor families are co-expressed [2]. Researchers should independently verify selectivity at relevant off-targets (e.g., 5-HT1A, D2 dopamine receptors) before use in complex in vivo systems.

Sulfonamide Piperazine Scaffold for Structure-Activity Relationship (SAR) Studies

The 3-sulfonylpropylpentanamide architecture represents a specific linker motif (n=1 carbon chain with terminal amide) that has been shown in the Sadeghzadeh 2013 series to be optimal for σ1 affinity among arylalkylsulfonyl piperazines [1]. Medicinal chemistry groups seeking to develop selective sigma receptor ligands or GPR151 modulators can use this compound as a reference point for exploring the effects of systematic structural modifications—such as varying the alkyl chain length (n=0, 1, 2), modifying the terminal amide, or replacing the m-tolyl group with other aryl substituents—on receptor affinity and selectivity profiles [2].

Quote Request

Request a Quote for N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.